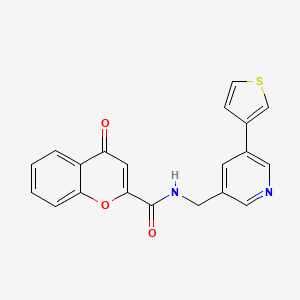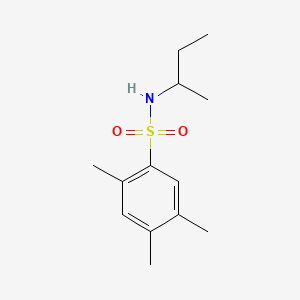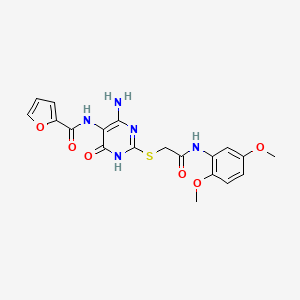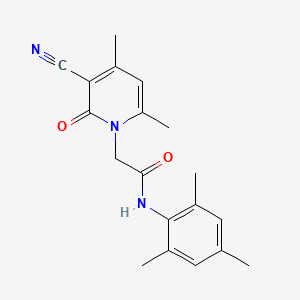
4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide, as part of the chromone-3-carboxamides family, exhibits significant synthetic flexibility. For instance, chromone-3-carboxamides react with cyanothioacetamide to form various derivatives, highlighting the compound's utility in creating novel chemical structures under specific conditions (Kornev, Tishin, & Sosnovskikh, 2019). Additionally, the crystallographic analysis of similar compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, reveals their potential for forming polymorphs with distinct structural and conformational characteristics, offering insights into the material's physical and chemical properties (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Heterocyclic Chemistry and Catalysis
The synthesis of chromone-pyrimidine coupled derivatives demonstrates the compound's role in facilitating the creation of heterocyclic structures with potential biological activities. Such synthesis exploits solvent-free conditions and ionic liquids as eco-friendly catalysts, underscoring the compound's significance in green chemistry (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017). This approach not only yields high-quality compounds but also aligns with sustainable laboratory practices.
Material Science and Coordination Chemistry
In material science and coordination chemistry, novel complexes of copper(II), cobalt(II), and nickel(II) with derivatives of 4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide have been synthesized. These complexes are studied for their structure and electrochemical properties, revealing the compound's versatility in forming metal-organic frameworks with potential applications in catalysis, molecular recognition, and electronic materials (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).
Antimicrobial and Biological Activities
The compound and its derivatives have been explored for antimicrobial activities, where novel 3-methyl-2-pyrazolin-5-one derivatives exhibited promising results against various bacterial strains, indicating potential applications in the development of new antibacterial agents (Mostafa, El-Salam, & Alothman, 2013). Furthermore, the creation of coumarin pyrazole pyrimidine triones and thioxopyrimidinediones, synthesized through microwave irradiation, underscores the compound's contribution to the development of antifungal and antibacterial agents (Laxmi, Kuarm, & Rajitha, 2012).
properties
IUPAC Name |
4-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-17-8-19(25-18-4-2-1-3-16(17)18)20(24)22-10-13-7-15(11-21-9-13)14-5-6-26-12-14/h1-9,11-12H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJIWCZEVMLWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2600458.png)
![(E)-16-(4-(difluoromethoxy)benzylidene)-3-methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2600459.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2600460.png)
![4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2600463.png)

![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)

![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)
![N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2600470.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)

![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)
![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)
![N-cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2600477.png)